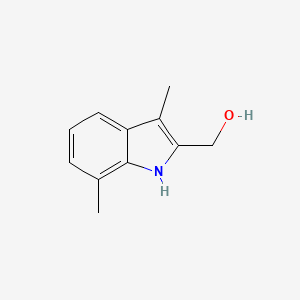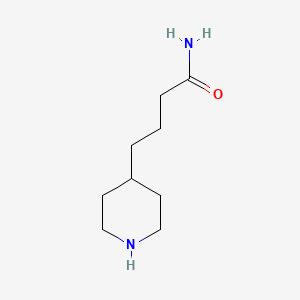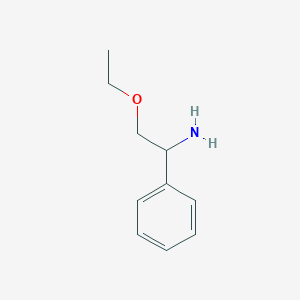
(3,7-dimethyl-1H-indol-2-yl)methanol
概要
説明
“(3,7-dimethyl-1H-indol-2-yl)methanol” is a chemical compound with the formula C₁₁H₁₃NO . It is also known by its CAS Number: 706788-99-0 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI Code: 1S/C11H13NO/c1-7-4-3-5-9-8(2)10(6-13)12-11(7)9/h3-5,12-13H,6H2,1-2H3 . The molecular weight of this compound is 175.23 .科学的研究の応用
Methanol in Heterogeneous Catalysts Development
Methanol is a key intermediate in the synthesis of dimethyl ether (DME), a promising clean fuel and chemical. Research highlights the development of heterogeneous catalysts for methanol dehydration to produce DME, focusing on catalysts like γ-Al2O3, various zeolites (ZSM-5, Y, beta, and mordenite), and modifications of these materials. The study emphasizes the significance of selecting and modifying catalysts to enhance the efficiency of methanol dehydration processes (Bateni & Able, 2018).
Methanol for Dimethyl Carbonate Production
Another application involves the transesterification of propylene carbonate and methanol to synthesize dimethyl carbonate (DMC), a solvent in lithium-ion batteries. This review details various production technologies, catalysts (both homogeneous and heterogeneous), and the engineering aspects of DMC production from methanol, highlighting the environmental friendliness and efficiency of the process (Deng, Lei, Yao, & Zhigang, 2019).
Olefin Synthesis from Methanol
Methanol also plays a critical role in the synthesis of olefins over zeolite catalysts. The review discusses various mechanisms for C-C bond formation and lower olefins from methanol or dimethyl ether (DME), including consecutive and parallel mechanisms and the hydrocarbon pool mechanism. It highlights the importance of catalyst properties and reaction conditions in directing the olefin synthesis process (Khadzhiev, Magomedova, & Peresypkina, 2014).
Methanol as a Chemical Marker
Research has explored methanol as a chemical marker for assessing the condition of solid insulation in power transformers. Methanol's presence in oil-immersed insulating papers and transformer field samples indicates its potential as a diagnostic tool for monitoring cellulosic insulation degradation (Jalbert et al., 2019).
Safety and Hazards
将来の方向性
Indole derivatives, including “(3,7-dimethyl-1H-indol-2-yl)methanol”, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They are found in many important synthetic drug molecules and have broad-spectrum biological activities , indicating a promising future direction in drug discovery and development.
作用機序
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against influenza A
Biochemical Pathways
Indole derivatives are known to influence various biological activities, suggesting that they may affect multiple biochemical pathways . For example, some indole derivatives have shown antiviral activity, suggesting that they may interfere with viral replication pathways .
Pharmacokinetics
Indole derivatives, in general, have been studied for their pharmacokinetic properties
Result of Action
Indole derivatives have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . These activities suggest that (3,7-dimethyl-1H-indol-2-yl)methanol could have similar effects at the molecular and cellular levels.
生化学分析
Biochemical Properties
(3,7-Dimethyl-1H-indol-2-yl)methanol plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and endogenous compounds . Additionally, this compound can bind to proteins involved in cell signaling pathways, influencing their activity and function . These interactions are crucial for understanding the compound’s role in biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity . These effects are essential for understanding how the compound impacts cellular function and overall cell health.
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . At the molecular level, this compound can bind to specific receptors or enzymes, altering their activity and function . This binding can lead to the inhibition or activation of enzymes, resulting in changes in cellular processes and gene expression . Understanding these molecular mechanisms is crucial for elucidating the compound’s effects on biological systems.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . Studies have shown that the compound’s stability can influence its long-term effects on cellular function . For example, this compound may degrade over time, leading to a decrease in its efficacy and impact on cells . These temporal effects are important for understanding the compound’s behavior in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as modulating cell signaling pathways and gene expression . At higher doses, this compound may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of enzymes involved in the metabolism of other compounds, leading to changes in metabolic pathways . These interactions are essential for understanding the compound’s role in metabolic processes and its potential impact on overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is crucial for determining the compound’s bioavailability and efficacy in biological systems.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are important for understanding how this compound exerts its effects within cells and contributes to various cellular processes .
特性
IUPAC Name |
(3,7-dimethyl-1H-indol-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-7-4-3-5-9-8(2)10(6-13)12-11(7)9/h3-5,12-13H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUOUCJBZPYSBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Ethyl 5,7-dimethylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3151240.png)


